MK-4074 is a liver-specific small molecule inhibitor targeting acetyl-CoA carboxylase 1 and 2. Developed through high-throughput screening and medicinal chemistry, MK-4074 has demonstrated significant potential in reducing de novo lipogenesis and enhancing fatty acid oxidation, making it a candidate for treating conditions like non-alcoholic fatty liver disease and type 2 diabetes mellitus. The compound exhibits a high degree of specificity for liver tissues due to its interaction with organic anion transport proteins, which are primarily present in hepatocytes.
MK-4074 is classified as a small molecule drug, specifically an acetyl-CoA carboxylase inhibitor. Its molecular formula is C33H31N3O6, with a CAS Registry Number of 1039758-22-9. The compound was developed by Merck and has been evaluated in clinical settings, currently in Phase 1 trials for indications such as fatty liver disease and diabetes mellitus .
The synthesis of MK-4074 involved a multi-step process starting from initial lead compounds identified through high-throughput screening. The compound was optimized for potency and specificity towards acetyl-CoA carboxylase enzymes. The technical details of the synthesis include:
The compound's synthesis emphasizes the importance of achieving high liver specificity while maintaining potent inhibition of the target enzymes .
MK-4074 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The key features include:
The InChIKey for MK-4074 is WDBNGXLHMZSUEI-UHFFFAOYSA-N, which can be used for database searches to find related chemical information .
MK-4074 primarily functions through competitive inhibition of acetyl-CoA carboxylase enzymes. Key reactions include:
In preclinical studies, administration of MK-4074 resulted in significant reductions in hepatic lipid accumulation .
The mechanism of action of MK-4074 involves several steps:
Clinical studies have shown that MK-4074 significantly decreases hepatic fat content while increasing plasma ketone bodies as markers for enhanced fatty acid oxidation .
MK-4074 exhibits specific physical and chemical properties relevant to its function:
These properties are essential for its therapeutic application, influencing dosing regimens and administration routes .
MK-4074 has several promising applications in scientific research and clinical practice:
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: